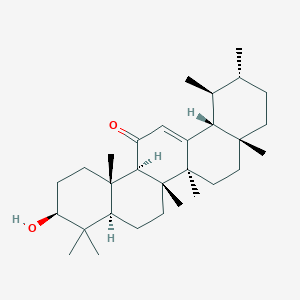
Protein kinase C (alpha) peptide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein kinase C (alpha) peptide (TFA) is a lipid-dependent serine/threonine protein kinase. It plays a crucial role in regulating various cellular functions such as survival, proliferation, differentiation, migration, and adhesion . This peptide is associated with the alpha isoform of protein kinase C, which is part of a larger family of protein kinases involved in signal transduction and cellular regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Protein kinase C (alpha) peptide (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and to remove protecting groups from the amino acid side chains . The reaction conditions often involve the use of strong acids and bases, as well as various solvents to facilitate the coupling and deprotection steps.
Industrial Production Methods
In industrial settings, the production of protein kinase C (alpha) peptide (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Protein kinase C (alpha) peptide (TFA) can undergo various chemical reactions, including phosphorylation, dephosphorylation, and proteolytic cleavage. These reactions are essential for its activation and regulation within cellular pathways .
Common Reagents and Conditions
Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and specific kinases as catalysts.
Dephosphorylation: Involves phosphatases that remove phosphate groups from the peptide.
Proteolytic Cleavage: Enzymes such as trypsin or chymotrypsin are used to cleave the peptide at specific sites.
Major Products Formed
The major products formed from these reactions include phosphorylated or dephosphorylated forms of the peptide, as well as smaller peptide fragments resulting from proteolytic cleavage .
Scientific Research Applications
Protein kinase C (alpha) peptide (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Mechanism of Action
Protein kinase C (alpha) peptide (TFA) exerts its effects by phosphorylating specific serine and threonine residues on target proteins. This phosphorylation alters the conformation and activity of the target proteins, thereby modulating various cellular processes. The activation of protein kinase C (alpha) peptide (TFA) is regulated by the binding of diacylglycerol (DAG) and calcium ions, which facilitate its translocation to the plasma membrane where it interacts with its substrates .
Comparison with Similar Compounds
Protein kinase C (alpha) peptide (TFA) is part of a larger family of protein kinase C isoforms, which include:
Protein kinase C beta: Involved in similar cellular processes but with different tissue distribution and regulatory mechanisms.
Protein kinase C delta: Plays a role in apoptosis and immune responses.
Protein kinase C epsilon: Implicated in cancer progression and metastasis.
Compared to these isoforms, protein kinase C (alpha) peptide (TFA) is unique in its specific regulatory roles and its widespread expression in various tissues .
Properties
Molecular Formula |
C68H115F3N24O26S |
|---|---|
Molecular Weight |
1773.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C66H114N24O24S.C2HF3O2/c1-6-31(4)50(89-61(110)49(30(2)3)88-56(105)33(12-7-8-20-67)80-57(106)38(24-45(70)94)78-46(95)26-77-51(100)32(5)68)62(111)86-41(28-92)63(112)90-23-11-15-43(90)60(109)85-40(27-91)59(108)83-37(17-19-47(96)97)54(103)84-39(25-48(98)99)58(107)81-35(14-10-22-76-66(73)74)52(101)79-34(13-9-21-75-65(71)72)53(102)82-36(16-18-44(69)93)55(104)87-42(29-115)64(113)114;3-2(4,5)1(6)7/h30-43,49-50,91-92,115H,6-29,67-68H2,1-5H3,(H2,69,93)(H2,70,94)(H,77,100)(H,78,95)(H,79,101)(H,80,106)(H,81,107)(H,82,102)(H,83,108)(H,84,103)(H,85,109)(H,86,111)(H,87,104)(H,88,105)(H,89,110)(H,96,97)(H,98,99)(H,113,114)(H4,71,72,75)(H4,73,74,76);(H,6,7)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-,50-;/m0./s1 |
InChI Key |
KFVPPAQPJUWRGP-MFKXXXBUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)









